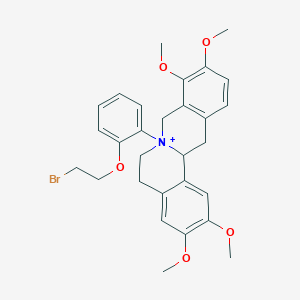

![molecular formula C18H30O4 B052416 cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal CAS No. 92007-38-0](/img/structure/B52416.png)

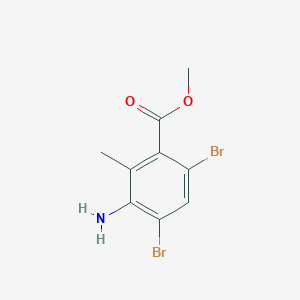

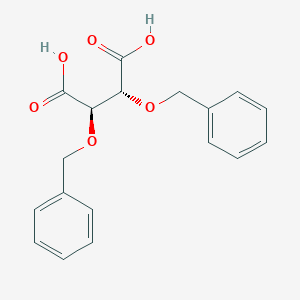

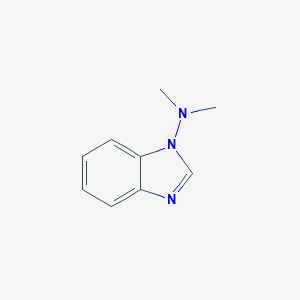

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal” is a chemical compound . It is a potential anti-amnesic agent .

Synthesis Analysis

These compounds were prepared from reactions of cis-bicyclo octane-3,7-dione with stabilized phosphorus ylides, (2-oxovinylidene)triphenylphosphorane, tris (dialkylamino)phosphines, as well as with Lawesson’s and Japanese reagents . Their structures were confirmed on the basis of spectroscopic and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound was confirmed based on spectroscopic and elemental analyses . The IUPAC Standard InChIKey is DIBJWGBHNVSLPK-CQTSCFDVSA-N .

Chemical Reactions Analysis

The compound reacts with carbon disulfide, strong base and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C₁₈H₃₀O₄ and a molecular weight of 310.43 . The physical properties of a similar compound, cis-Bicyclo[3.3.0]octane-3,7-dione, include a melting point of 83-86 °C .

Applications De Recherche Scientifique

Chemical Reactions and Structural Analysis

Dithiocarboxylation Reactions : The reactivity of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives towards carbon disulfide under basic conditions has been investigated. These reactions lead to racemic mixtures of 2-dialkylthio-methylene compounds, showcasing the compound's utility in synthesizing sulfur-containing derivatives. The crystal and molecular structure of these derivatives have been determined through X-ray analysis, contributing to our understanding of their 3D conformations and potential reactivity (Dölling et al., 1996).

Microbial Hydroxylation : Investigations into the microbial hydroxylation of cis-bicyclo[3.3.0]octane-3,7-dione revealed the necessity of protecting keto groups for successful substrate transformation. The study highlights the stability of the diketal form under microbial conditions, enabling the detection of hydroxylated products. This work opens pathways for biotechnological applications in modifying bicyclic diones (Sundby et al., 1998).

Asymmetric Deprotonation : Asymmetric deprotonation of monoketal derived from cis-bicyclo[3.3.0]octane-3,7-dione using chiral lithium amide bases has been explored. The resulting enolates were trapped and converted into bicyclic lactones, showcasing the potential for asymmetric synthesis. This application is crucial for producing chiral molecules, which are important in the development of pharmaceuticals and other biologically active compounds (Leonard et al., 1990).

Synthetic Applications

Synthesis of Chiral Lactones : The use of cis-bicyclo[3.3.0]octane-3,7-dione in the synthesis of chiral lactones through asymmetric deprotonation has been demonstrated. These lactones are valuable intermediates for asymmetric synthesis, highlighting the compound's role in creating complex organic molecules with specific chirality, which is vital for drug development and synthesis of biologically active compounds (Leonard et al., 1990).

Formation and Cleavage of Derivatives : Studies on the formation and cleavage of bisnoradamantane derivatives through reductions illustrate the versatility of cis-bicyclo[3.3.0]octane-3,7-dione-based compounds in synthetic chemistry. These reactions provide insights into the strain within the bisnoradamantane skeleton and its impact on the reactivity of these compounds (Camps et al., 2001).

Propriétés

InChI |

InChI=1S/C18H30O4/c1-15(2)9-19-17(20-10-15)5-13-7-18(8-14(13)6-17)21-11-16(3,4)12-22-18/h13-14H,5-12H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOVDWPXLPKLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(CC3CC4(CC3C2)OCC(CO4)(C)C)OC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.